molecular formula C6H12ClF2N B6181053 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride CAS No. 2613383-65-4

2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride

Cat. No. B6181053
CAS RN: 2613383-65-4
M. Wt: 171.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride, also known as DFCE, is a versatile compound used in a variety of scientific research fields. It is a cyclic amine that contains two fluorine atoms, and is a derivative of the cyclobutyl group. It has been used in a wide range of applications, from drug discovery and development to chemical synthesis and biochemistry. DFCE is an important compound for a variety of research applications, due to its unique properties.

Scientific Research Applications

2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride has been used in a wide variety of scientific research applications. It has been used as a reagent in organic synthesis, and has been used as a catalyst in a variety of reactions. In addition, 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride has been used in the synthesis of a variety of compounds, such as peptides, peptidomimetics, and nucleosides. It has also been used in the synthesis of pharmaceuticals, and in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride is not fully understood, however, it is believed that the two fluorine atoms on the cyclobutyl group act as electron-withdrawing groups. This allows the molecule to interact with other molecules, such as peptides, and form covalent bonds. In addition, the cyclobutyl group can also form hydrogen bonds with other molecules, allowing it to interact with them in a more specific manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride are not yet fully understood. However, it is believed that the molecule has the potential to interact with proteins, peptides, and other molecules in the body. This could potentially lead to the activation of certain pathways, and the regulation of certain processes. In addition, 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride has been shown to have anti-inflammatory and anti-microbial properties, suggesting that it may have potential applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride in laboratory experiments is its versatility. It can be used in a variety of reactions, and is relatively easy to synthesize. In addition, it can be used in a variety of applications, from drug discovery and development to chemical synthesis and biochemistry.
The main limitation of using 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride in laboratory experiments is that its mechanism of action is not yet fully understood. In addition, its biochemical and physiological effects are not yet known, so it is difficult to predict the outcome of experiments involving 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride.

Future Directions

The future of 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride is promising, as the molecule has a variety of potential applications. It could be used in the development of new drugs and treatments, as well as in the synthesis of new compounds. In addition, further research into the mechanism of action and biochemical and physiological effects of 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride could lead to the development of more effective treatments for a variety of diseases. Finally, further research into the synthesis of 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride could lead to the development of more efficient and cost-effective methods of producing the compound.

Synthesis Methods

The synthesis of 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride can be achieved through the reaction of 2,2-difluorocyclobutyl bromide with ethylamine in the presence of a base such as potassium carbonate. The reaction takes place in an aqueous solution, and the resulting product is a white solid. The yield of this reaction is typically high, and the reaction is relatively simple to perform.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride involves the reaction of 2,2-difluorocyclobutanone with ethylamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "2,2-difluorocyclobutanone", "ethylamine", "sodium borohydride", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 2,2-difluorocyclobutanone is reacted with excess ethylamine in the presence of hydrochloric acid to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride to yield the amine product.", "Step 3: The amine product is treated with hydrochloric acid to form the hydrochloride salt of the final compound, 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride." ] }

CAS RN

2613383-65-4

Molecular Formula

C6H12ClF2N

Molecular Weight

171.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.